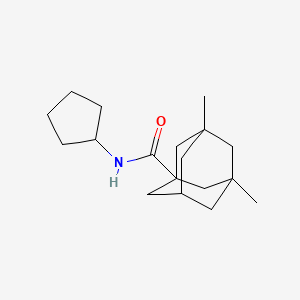
N-cyclopentyl-3,5-dimethyl-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3,5-dimethyl-1-adamantanecarboxamide: is a compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic cage compound with the formula C10H16, known for its unique structural properties and stability. The incorporation of adamantane fragments in pharmaceuticals often improves the lipophilicity and stability of drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3,5-dimethyl-1-adamantanecarboxamide typically involves the amidation of adamantane derivatives. One common method is the Schotten-Baumann reaction, which involves the reaction of an adamantane carboxylic acid derivative with a cyclopentylamine in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of adamantane derivatives often involves large-scale amidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-3,5-dimethyl-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Azides or other substituted derivatives.
Scientific Research Applications
Chemistry: N-cyclopentyl-3,5-dimethyl-1-adamantanecarboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Adamantane derivatives, including this compound, have shown potential antiviral, anti-Parkinsonian, and anti-Alzheimer properties. They are often studied for their ability to interact with biological membranes and proteins, enhancing drug delivery and efficacy .
Industry: In the materials science field, adamantane derivatives are used to create high-performance polymers and nanomaterials. Their stability and rigidity make them suitable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of N-cyclopentyl-3,5-dimethyl-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The cyclopentyl and dimethyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Adamantanecarboxamide, N,N-dimethyl-: This compound has a similar adamantane core but different substituents, leading to variations in its chemical and biological properties.
N-cyclopentyl-1-adamantanecarboxamide: Another closely related compound with slight structural differences that can affect its reactivity and applications.
Uniqueness: N-cyclopentyl-3,5-dimethyl-1-adamantanecarboxamide stands out due to its specific combination of cyclopentyl and dimethyl groups, which enhance its stability and reactivity. This unique structure allows for diverse applications in medicinal chemistry and materials science, making it a versatile compound for research and industrial use .
Properties
IUPAC Name |
N-cyclopentyl-3,5-dimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16-7-13-8-17(2,10-16)12-18(9-13,11-16)15(20)19-14-5-3-4-6-14/h13-14H,3-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGAHPPNRPOQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














